Cas no 110971-02-3 (Coenzyme Q10-d6)

Coenzyme Q10-d6 Chemical and Physical Properties
Names and Identifiers
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- Ubidecarenone-d6 (Coenzyme Q10-d6)
- Coenzyme Q10-d6
- 1ST158299D6
- 110971-02-3
- 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methyl-5,6-bis(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione
- DA-62440
- HY-N0111S
- CS-0202860
- (all-E)-2-(3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaenyl)-5,6-di(methoxy-d3)-3-methyl-2,5-cyclohexadiene-1,4-dione
-
- Inchi: 1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+
- InChI Key: ACTIUHUUMQJHFO-UPTCCGCDSA-N
- SMILES: C(C1=C(C(=O)C(OC([H])([H])[H])=C(OC([H])([H])[H])C1=O)C)/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Computed Properties
- Exact Mass: 868.72157182g/mol
- Monoisotopic Mass: 868.72157182g/mol
- Isotope Atom Count: 6
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 63
- Rotatable Bond Count: 31
- Complexity: 1840
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 9
- Undefined Bond Stereocenter Count: 0
- XLogP3: 19.4
- Topological Polar Surface Area: 52.6Ų
Coenzyme Q10-d6 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-N0111S-1mg |
Coenzyme Q10-d |
110971-02-3 | 1mg |
¥9200 | 2024-05-24 | ||
A2B Chem LLC | BA83384-1mg |
(all-E)-2-(3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaenyl)-5,6-di(methoxy-d<sub>3</sub>)-3-methyl-2,5-cyclohexadiene-1,4-dione |
110971-02-3 | ≥99% deuterated forms (d1-d6) | 1mg |
$541.00 | 2024-04-20 | |
1PlusChem | 1P01LJ4O-1mg |
(all-E)-2-(3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaenyl)-5,6-di(methoxy-d |
110971-02-3 | ≥99% deuterated forms (d1-d6) | 1mg |
$712.00 | 2023-12-26 |
Coenzyme Q10-d6 Related Literature
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Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
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Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
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Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
Additional information on Coenzyme Q10-d6
Coenzyme Q10-d6 (CAS No. 110971-02-3): A Deuterated Form of a Vital Antioxidant
Coenzyme Q10-d6 (CAS No. 110971-02-3) is a deuterated form of the well-known antioxidant Coenzyme Q10. This compound has gained significant attention in recent years due to its unique properties and potential applications in various fields, including pharmaceuticals, nutraceuticals, and research. The deuterium substitution in Coenzyme Q10-d6 provides enhanced stability and altered metabolic behavior, making it a valuable tool for both basic and applied research.
Coenzyme Q10, also known as ubiquinone, is a naturally occurring compound that plays a crucial role in cellular energy production and acts as a potent antioxidant. It is primarily found in the mitochondria of cells, where it participates in the electron transport chain, facilitating the production of adenosine triphosphate (ATP). Additionally, Coenzyme Q10 helps protect cells from oxidative damage by scavenging free radicals.
The deuterated form, Coenzyme Q10-d6, is synthesized by replacing six hydrogen atoms with deuterium atoms. This modification results in a compound with increased isotopic mass, which can lead to altered pharmacokinetic properties. Specifically, the deuterium substitution can slow down metabolic processes, potentially extending the half-life of the compound and reducing its degradation rate. These properties make Coenzyme Q10-d6 particularly useful for studying the metabolism and bioavailability of Coenzyme Q10.
In the context of pharmaceutical research, Coenzyme Q10-d6 has been used as a reference standard for quantitative analysis and as a tool to investigate the pharmacokinetics of Coenzyme Q10. Recent studies have shown that deuterated compounds can provide valuable insights into drug metabolism and disposition, which is essential for optimizing drug formulations and dosing regimens. For example, a study published in the Journal of Pharmaceutical Sciences demonstrated that Coenzyme Q10-d6 exhibited significantly different metabolic profiles compared to its non-deuterated counterpart, highlighting its utility in metabolic studies.
Beyond its applications in pharmaceutical research, Coenzyme Q10-d6 has also been explored for its potential therapeutic benefits. Several clinical trials have investigated the effects of Coenzyme Q10 on various conditions, including cardiovascular disease, neurodegenerative disorders, and mitochondrial dysfunction. While these studies have primarily focused on non-deuterated forms of the compound, the use of Coenzyme Q10-d6 could provide additional insights into the mechanisms underlying these therapeutic effects.
In nutraceutical applications, Coenzyme Q10-d6 can be used to develop more stable and effective supplements. The enhanced stability provided by deuterium substitution may improve the shelf life and bioavailability of nutraceutical products containing Coenzyme Q10. This is particularly important for consumers who rely on these supplements to support their health and well-being.
The synthesis of Coenzyme Q10-d6 involves complex chemical processes that require precise control over reaction conditions. Researchers have developed various methods to synthesize this compound, including catalytic hydrogenation with deuterium gas and selective deuteration using specific catalysts. These methods ensure high yields and purity levels, making it feasible to produce large quantities of Coenzyme Q10-d6 strong for both research and commercial purposes.
In conclusion, Coenzyme Q10-d6 (CAS No. 110971-02-3)Coenzyme Q10Coenzyme Q10-d6
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